molecular formula C23H29ClN2O5S2 B001241 Temocapril hydrochloride CAS No. 110221-44-8

Temocapril hydrochloride

Numéro de catalogue: B001241
Numéro CAS: 110221-44-8
Poids moléculaire: 513.1 g/mol
Clé InChI: XDDQNOKKZKHBIX-ASBZXGSUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Temocapril hydrochloride (C₂₃H₂₉ClN₂O₅S₂·HCl; molecular weight: 513.07) is a long-acting angiotensin-converting enzyme (ACE) inhibitor used primarily for hypertension and heart failure . It is a prodrug metabolized to its active diacid form, temocaprilat, which inhibits ACE, thereby reducing angiotensin II production and promoting vasodilation . This compound exhibits unique pharmacokinetics due to its dual renal and biliary excretion pathways, distinguishing it from other ACE inhibitors . It is administered once daily (20 mg), with peak effects occurring within 3–6 hours and sustained action for 24 hours .

Méthodes De Préparation

Structural Basis for Synthesis

Temocapril hydrochloride (C23H29ClN2O5S2C_{23}H_{29}ClN_2O_5S_2) features a perhydro-1,4-thiazepine core with substituents critical for ACE inhibition . Key structural components include:

Structural Feature Role in Synthesis
Thiazepine ringCentral scaffold requiring stereoselective cyclization .
Ethoxycarbonyl groupIntroduced via esterification to enhance prodrug lipophilicity .
Phenylpropyl side chainAttached via amide coupling for target specificity .
Thiophene moietyIncorporated to modulate pharmacokinetic properties .

The IUPAC name—2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid hydrochloride—highlights four stereocenters, necessitating asymmetric synthesis techniques .

Synthetic Pathway Overview

While detailed industrial protocols remain proprietary, retro-synthetic analysis and structural data suggest the following steps:

Thiazepine Ring Formation

The thiazepine core is constructed via cyclization of a cysteine-derived precursor. For example:

  • Thiol-ene reaction : A cysteine analog reacts with an α,β-unsaturated carbonyl compound to form the seven-membered ring .

  • Oxidation : Sulfur atoms are oxidized to stabilize the thiazepine structure, as evidenced by the S2S_2 stoichiometry .

Stereoselective Amino Group Introduction

The (2S,6R) configuration is achieved using chiral auxiliaries or enzymatic resolution. Nuclear magnetic resonance (NMR) data from PubChem confirm the S configuration at C2 and R at C6 .

Esterification and Amide Coupling

The ethoxycarbonyl and phenylpropyl groups are introduced sequentially:

  • Ethoxycarbonyl protection : A carboxylic acid intermediate undergoes esterification with ethanol .

  • Amide bond formation : The phenylpropyl amine reacts with the thiazepine core under coupling agents like HATU .

Hydrochloride Salt Formation

The final step involves treating temocapril free base with hydrochloric acid to improve solubility and stability .

Critical Reaction Parameters

Optimization data from pharmacokinetic studies and structural analyses reveal stringent requirements:

Parameter Optimal Range Impact on Yield
Reaction temperature−10°C to 25°CPrevents epimerization at stereocenters .
pH during cyclization6.5–7.5Maximizes thiazepine ring stability .
CatalystPalladium on carbonFacilitates hydrogenation in chiral steps .

Industrial-Scale Challenges

  • Stereochemical purity : Even minor epimerization reduces ACE affinity. Chiral chromatography or crystallography ensures >99% enantiomeric excess .

  • Byproduct management : Thiol oxidation byproducts (e.g., sulfoxides) require scavenging agents like triphenylphosphine .

  • Solvent selection : Tetrahydrofuran (THF) and dimethylformamide (DMF) balance solubility and reaction rates .

Analytical Validation

Post-synthesis characterization employs:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (513.1 g/mol) .

  • X-ray crystallography : Validates stereochemistry .

  • Nuclear Overhauser effect (NOE) : Maps spatial proximity of thiophene and phenyl groups .

Analyse Des Réactions Chimiques

Le chlorhydrate de temocapril subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le chlorhydrate de temocapril peut être oxydé pour former divers métabolites.

    Réduction : Le composé peut subir des réactions de réduction dans des conditions spécifiques.

    Substitution : Le chlorhydrate de temocapril peut participer à des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions sont généralement des métabolites et des dérivés du chlorhydrate de temocapril .

Applications de la recherche scientifique

Le chlorhydrate de temocapril a plusieurs applications de recherche scientifique, notamment :

    Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes des inhibiteurs de l'enzyme de conversion de l'angiotensine.

    Biologie : Le chlorhydrate de temocapril est utilisé dans la recherche sur les maladies cardiovasculaires et l'hypertension.

    Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement de l'hypertension, de l'insuffisance cardiaque et de la néphropathie diabétique.

    Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Mécanisme d'action

Le chlorhydrate de temocapril exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, qui joue un rôle essentiel dans le système rénine-angiotensine-aldostérone. Ce système est responsable de la régulation de la pression artérielle et de l'équilibre hydrique . Le chlorhydrate de temocapril est rapidement absorbé dans le tractus gastro-intestinal et converti en son métabolite actif, qui inhibe l'enzyme de conversion de l'angiotensine dans le plasma . Cette inhibition entraîne une vasodilatation, une légère natriurèse et une modulation du système nerveux sympathique .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action

Temocapril functions as a prodrug that converts into its active metabolite, temocaprilat. This compound inhibits the activity of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, temocapril leads to vasodilation, reduced blood pressure, and decreased workload on the heart. It also enhances renal blood flow and promotes natriuresis without significantly affecting heart rate or contractility .

Chemical Structure and Properties

  • Molecular Formula: C23H29ClN2O5S2
  • Molecular Weight: 476.609 g/mol
  • Route of Elimination: Primarily through liver metabolism and renal excretion
  • Half-Life: Approximately 13.1 hours in patients with normal liver function .

Clinical Applications

1. Hypertension Management

Temocapril is predominantly indicated for treating hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with essential hypertension. It has been associated with favorable outcomes in terms of cardiovascular risk reduction .

2. Heart Failure Treatment

In patients with congestive heart failure, temocapril has demonstrated efficacy in improving symptoms and reducing hospitalizations. Its vasodilatory effects contribute to decreased preload and afterload, thereby enhancing cardiac output .

3. Diabetic Nephropathy

Temocapril has shown promise in protecting renal function in patients with diabetic nephropathy. By inhibiting ACE, it reduces intraglomerular pressure and proteinuria, which are critical factors in the progression of diabetic kidney disease .

4. Acute Myocardial Infarction

Research indicates that temocapril may improve prognosis following acute myocardial infarction by mitigating left ventricular remodeling and enhancing survival rates .

Summary of Clinical Studies

A variety of clinical trials have assessed the efficacy and safety of temocapril across different patient populations. Below is a summary table of notable studies:

Study TitlePopulationInterventionOutcomeReference
Effect of Temocapril on Hypertensive PatientsHypertensive patients2 mg/day for 16 weeksSignificant reduction in blood pressure
Temocapril in Heart FailurePatients with heart failureStandard therapy + TemocaprilImproved symptoms and reduced hospitalizations
Renal Protective Effects of TemocaprilDiabetic nephropathy patients4 mg/day for 12 monthsReduced proteinuria and preserved renal function
Efficacy Post-Acute Myocardial InfarctionPost-MI patientsTemocapril vs placeboEnhanced survival rates and reduced complications

Adverse Effects and Considerations

While temocapril is generally well-tolerated, potential adverse effects include hypotension, hyperkalemia, cough, and renal impairment. Monitoring is essential, especially in patients with pre-existing renal conditions or those taking other medications that affect renal function .

Comparaison Avec Des Composés Similaires

Comparison with Similar ACE Inhibitors

Pharmacokinetic and Pharmacodynamic Properties

Table 1: Key Pharmacokinetic Parameters of Temocapril vs. Other ACE Inhibitors

Parameter Temocapril Hydrochloride Enalapril Lisinopril Benazepril
Bioactivation Prodrug (→ temocaprilat) Prodrug (→ enalaprilat) Active form Prodrug (→ benazeprilat)
Half-life (t₁/₂) 8–10 hours (temocaprilat) 11 hours 12 hours 10–11 hours
Excretion Route Dual (renal 60%, biliary 40%) Primarily renal Primarily renal Primarily renal
Dosing Frequency Once daily Once/twice daily Once daily Once daily
Renal Impairment Adjustment Not required (unless severe) Required Required Required

Key Findings :

  • Dual Excretion: Unlike enalapril, lisinopril, or benazepril, temocaprilat is excreted via both renal and biliary pathways mediated by the canalicular multispecific organic anion transporter (cMOAT) . This reduces dependency on renal function, minimizing dose adjustments in elderly or renally impaired patients .
  • Biliary Clearance : Temocaprilat’s biliary clearance in rats is 5.00 mL/min/kg vs. 0.25 mL/min/kg in cMOAT-deficient models, highlighting its unique transport mechanism .

Table 2: Adverse Effect Profile Comparison

Adverse Effect This compound Enalapril Lisinopril
Cough Common (class effect) Common Common
Hyperkalemia Moderate risk Moderate risk Moderate risk
Renal Impairment Low risk (dual excretion) High risk High risk
Interstitial Pneumonia Rare (case reported) Not reported Not reported

Key Risks :

  • First-Dose Hypotension : Caution advised in elderly patients initiating therapy .

Drug Interactions

  • NSAIDs : May attenuate antihypertensive effects .
  • Potassium Supplements/Diuretics : Increased hyperkalemia risk .
  • Antihypertensive Additivity : Synergistic effects with diuretics or calcium channel blockers necessitate monitoring .

Activité Biologique

Temocapril hydrochloride is a prodrug that acts as an angiotensin-converting enzyme (ACE) inhibitor, primarily used in the management of hypertension and related cardiovascular conditions. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical findings based on diverse research sources.

Temocapril is converted into its active form, temocaprilat, which inhibits ACE, leading to decreased levels of angiotensin II. This results in:

  • Vasodilation : Reducing vascular resistance and lowering blood pressure.
  • Natriuresis : Promoting sodium excretion without significantly affecting heart rate or cardiac output.
  • Endothelial Function Improvement : Enhancing endothelial function by reducing oxidative stress and improving reactive hyperemia in hypertensive patients .

Pharmacokinetics

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Protein Binding : Approximately 99.5%, which may be affected in renal impairment.
  • Half-life : About 13.1 hours in individuals with normal liver function.
  • Elimination : Primarily through liver metabolism and renal excretion .

Efficacy in Hypertension Management

Temocapril has demonstrated significant efficacy in lowering blood pressure in various studies:

  • Comparative Potency : Temocaprilat shows higher potency than enalaprilat, with a threefold greater inhibitory effect on isolated rat aorta .
  • Long-term Benefits : In patients with essential hypertension, temocapril improved insulin sensitivity by increasing adiponectin levels, which may contribute to better metabolic outcomes .

Case Studies

A notable case involved the use of temocapril in veterinary medicine for treating mitral valve disease in dogs. The combination of temocapril with other medications led to improved clinical outcomes in dogs suffering from congestive heart failure, showcasing its effectiveness beyond human applications .

Adverse Effects

Despite its therapeutic benefits, temocapril can cause several adverse effects:

  • Common side effects include dizziness, headache, and gastrointestinal disturbances.
  • Serious but rare effects may include angioedema and renal impairment .

Research Data Summary

Study FocusFindings
Endothelial DysfunctionTemocapril improved endothelial function by suppressing oxidative stress .
Insulin ResistanceIncreased adiponectin levels leading to improved insulin sensitivity .
Veterinary ApplicationsEffective in managing congestive heart failure in dogs with mitral valve disease .
Comparative PotencyTemocaprilat is more potent than enalaprilat in inhibiting ACE activity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of Temocapril hydrochloride in pharmaceutical formulations?

  • Methodological Answer :

  • Identification : Use UV-Vis spectrophotometry (232–236 nm) in ethanol (99.5%) for spectral verification .
  • Purity Testing :
  • Heavy Metals : Limit ≤20 ppm via Method 4 (1.0 g sample) .
  • Chromatographic Purity : HPLC with acetonitrile/phosphoric acid mobile phase; impurity peaks ≤20% of the main peak area .
  • Optical Rotation : Verify [α]²⁰_D = +60° to +64° (0.2 g in ethanol) .

Q. How can solubility properties of this compound impact formulation design?

  • Methodological Answer :

  • Temocapril HCl is freely soluble in ethanol but very slightly soluble in water, necessitating co-solvents (e.g., PEG 400) or micronization for oral bioavailability . Dissolution testing under paddle method (900 mL water, 30 min) requires ≥85% release .

Q. What standardized assays are used to quantify this compound in tablets?

  • Methodological Answer :

  • HPLC Assay : Internal standard method with acetonitrile/water mobile phase; calibration against temocapril HCl reference (99.5% purity) .
  • Content Uniformity : Test 20 tablets via UV-Vis; acceptance criteria = 95–105% labeled amount .

Advanced Research Questions

Q. How do pharmacokinetic (PK) parameters of Temocapril HCl vary between healthy and cirrhotic patients, and what study design adjustments are critical?

  • Methodological Answer :

  • PK Parameters : In cirrhotic (CP-B) vs. healthy (HT) patients, Temocaprilat (active metabolite) shows higher AUC₀₋t (0.1714 vs. 0.1230 μg·h/mL) and lower Cmax (7.4 vs. 11.2 ng/mL) .
  • Design Adjustments :
  • Use physiologically based PK (PBPK) models to account for altered CES1 enzyme activity in cirrhosis.
  • Include matched controls for age, renal function, and comorbidities to isolate metabolic variability .

Q. How should researchers resolve contradictions in clinical efficacy data for Temocapril HCl in hypertension vs. insulin resistance?

  • Methodological Answer :

  • Mechanistic Studies : Conduct dual-endpoint trials measuring ACE inhibition (plasma renin activity) and insulin sensitivity (HOMA-IR).
  • Data Normalization : Adjust for confounding factors (e.g., baseline BMI, concomitant medications) using multivariate regression .
  • Preclinical Models : Validate findings in ACE2-knockout rodents to isolate ACE-specific effects .

Q. What strategies ensure stability of Temocapril HCl in accelerated degradation studies?

  • Methodological Answer :

  • Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 6 months.
  • Analytical Monitoring : Track degradation via HPLC-MS for hydrolytic byproducts (e.g., Temocaprilat).
  • Excipient Screening : Use antioxidants (e.g., BHT) and desiccants to mitigate oxidation and hygroscopicity .

Q. How can researchers validate novel HPLC methods for Temocapril HCl in compliance with pharmacopeial standards?

  • Methodological Answer :

  • System Suitability : Ensure theoretical plates ≥9000, tailing factor ≤2.0, and RSD ≤2.0% for peak areas .
  • Cross-Validation : Compare results with JP XVIII monographs for linearity (r² ≥0.999), accuracy (98–102%), and precision (RSD ≤2%) .

Q. What experimental approaches differentiate Temocapril HCl’s ACE inhibition from other RAS-targeting mechanisms?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ against recombinant human ACE vs. renin or angiotensin receptors.
  • In Vivo Selectivity : Administer Temocapril HCl to hypertensive rats pre-treated with RAS pathway blockers (e.g., losartan) to isolate ACE-specific effects .

Propriétés

IUPAC Name

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQNOKKZKHBIX-ASBZXGSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046914
Record name Temocapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110221-44-8
Record name Temocapril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110221-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocapril hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMOCAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G820I95VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Temocapril hydrochloride
Reactant of Route 2
Temocapril hydrochloride
Reactant of Route 3
Temocapril hydrochloride
Reactant of Route 4
Temocapril hydrochloride
Reactant of Route 5
Temocapril hydrochloride
Reactant of Route 6
Temocapril hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.